molecular formula C19H19ClN4O3 B11032285 N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11032285
M. Wt: 386.8 g/mol
InChI Key: VPRRTLAEQZVXGU-UHFFFAOYSA-N
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Description

“Compound X” , belongs to the class of pyrimidine derivatives. Its chemical formula is:

C20H18ClN5O3\text{C}_{20}\text{H}_{18}\text{ClN}_5\text{O}_3 C20​H18​ClN5​O3​

This compound features a tetrahydropyrimidine ring with a chloro-substituted phenyl group and an amino-substituted phenyl group. Its unique structure makes it intriguing for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction of the carbonyl group yields the corresponding tetrahydropyrimidine.

    Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various nucleophiles.

    Major Products: The reduced form of Compound X and its derivatives.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Compound X serves as a scaffold for designing potential drugs due to its unique structure.

    Catalysis: Modified versions of this compound can act as ligands in catalytic reactions.

Biology and Medicine::

    Anticancer Properties: Research suggests that Compound X inhibits specific enzymes involved in cancer cell proliferation.

    Anti-inflammatory Effects: It modulates inflammatory pathways, making it relevant for drug development.

    Metabolic Disorders: Investigations explore its impact on metabolic pathways.

Industry::

    Pharmaceuticals: Compound X derivatives may become novel drugs.

    Agrochemicals: Potential use as herbicides or fungicides.

Mechanism of Action

  • Compound X interacts with specific cellular targets, including enzymes and receptors.
  • Its effects may involve inhibition of key metabolic pathways or modulation of gene expression.

Comparison with Similar Compounds

    Similar Compounds: Other pyrimidine derivatives, such as 5-fluorouracil and cytarabine.

    Uniqueness: Compound X’s dual phenyl substituents and tetrahydropyrimidine ring set it apart.

Properties

Molecular Formula

C19H19ClN4O3

Molecular Weight

386.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C19H19ClN4O3/c1-11-3-6-13(7-4-11)21-19-23-15(10-17(25)24-19)18(26)22-14-9-12(20)5-8-16(14)27-2/h3-9,15H,10H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI Key

VPRRTLAEQZVXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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